molecular formula C8H5BrClNS B12982081 6-Bromo-2-(chloromethyl)benzo[d]thiazole

6-Bromo-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B12982081
M. Wt: 262.55 g/mol
InChI Key: PTTFOYWEXXBJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)benzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole ring substituted with bromine and chloromethyl groups. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)benzo[d]thiazole typically involves the bromination of 2-(chloromethyl)benzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure safety and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are used under acidic conditions to introduce various functional groups.

Major Products Formed:

Scientific Research Applications

6-Bromo-2-(chloromethyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    6-Bromo-2-methylbenzo[d]thiazole: Similar in structure but with a methyl group instead of a chloromethyl group.

    2-(Chloromethyl)benzo[d]thiazole: Lacks the bromine atom, resulting in different chemical properties and applications.

    6-Bromo-2-(hydroxymethyl)benzo[d]thiazole: Contains a hydroxymethyl group, leading to variations in solubility and reactivity.

Uniqueness: 6-Bromo-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. This dual functionality allows for versatile applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNS/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2

InChI Key

PTTFOYWEXXBJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.